Anti-Pneumococcal Potency: Lauric Acid Requires 23-Fold Lower Concentration Than Capric Acid
In direct head-to-head in vitro testing against Pneumococcus, lauric acid (C12:0) inhibited bacterial growth at a concentration of 0.062 µmol/mL, whereas capric acid (C10:0) required 1.45 µmol/mL and myristic acid (C14:0) required 0.218 µmol/mL to achieve the same inhibitory effect . This represents an approximately 23.4-fold greater potency for lauric acid versus capric acid and a 3.5-fold advantage over myristic acid, directly quantified under identical assay conditions.
| Evidence Dimension | Minimum inhibitory concentration (MIC) against Pneumococcus |
|---|---|
| Target Compound Data | 0.062 µmol/mL |
| Comparator Or Baseline | Capric acid (C10:0): 1.45 µmol/mL; Myristic acid (C14:0): 0.218 µmol/mL |
| Quantified Difference | ~23.4× more potent than capric acid; ~3.5× more potent than myristic acid |
| Conditions | In vitro broth/agar dilution antimicrobial susceptibility assay against Pneumococcus |
Why This Matters
For procurement decisions in antimicrobial formulation, lauric acid delivers equivalent pneumococcal inhibition at a fraction of the mass concentration required for capric or myristic acid, directly reducing excipient load and cost-in-use.
- [1] Lauric Acid – Sciencedirect Topics: Agricultural and Biological Sciences. Anti-Pneumococcus MIC comparison data: lauric acid 0.062 µmol/mL; capric acid 1.45 µmol/mL; myristic acid 0.218 µmol/mL. View Source
